molecular formula C7H9ClN2S B1484061 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2091576-70-2

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1484061
CAS No.: 2091576-70-2
M. Wt: 188.68 g/mol
InChI Key: NSQBQJAAHTVVSO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a thiopyran ring

Mechanism of Action

Target of Action

The primary target of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .

Mode of Action

This compound interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen . This compound belongs to the class of Succinate Dehydrogenase Inhibitors (SDHIs), which have unique sites of action .

Biochemical Pathways

The compound affects the tricarboxylic acid cycle, a crucial metabolic pathway that provides energy for cellular processes . By inhibiting SDH, the compound disrupts this cycle, leading to energy deprivation and eventual death of the pathogen .

Pharmacokinetics

Similar compounds are known to have good tissue penetration and permeability

Result of Action

The result of the action of this compound is the inhibition of energy production in pathogenic bacteria, leading to their death . This makes the compound a potential candidate for the development of new antimicrobial agents.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as metal ions, can potentially interact with the compound and alter its activity .

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and peroxisome proliferator-activated receptors (PPARs). These interactions are crucial for its biochemical activity, as they influence the compound’s ability to modulate enzyme activity and protein function. For instance, this compound can inhibit CDK2, leading to alterations in cell cycle progression and apoptosis induction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the growth of cancer cell lines such as MCF-7, HCT-116, and HepG-2 by inducing apoptosis and altering cell cycle progression . Additionally, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as CDK2 and PPARs. This binding leads to the inhibition or activation of these enzymes, resulting in changes in gene expression and cellular function. For example, the inhibition of CDK2 by this compound results in cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . High doses have been associated with adverse effects, including toxicity and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to modulate the activity of key metabolic enzymes, influencing metabolic flux and metabolite levels . These interactions are crucial for its biochemical activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific cellular compartments, including the nucleus and cytoplasm . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications . These localization patterns are essential for its biochemical activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl derivative with a thiopyran precursor in the presence of a base. The reaction conditions often include solvents like ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like acetonitrile or dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of azido, thiol, or amino derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of dihydropyrazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the development of novel materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-d]pyrimidine
  • 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-b]pyridine
  • 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-a]triazole

Uniqueness

3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is unique due to its specific ring fusion and the presence of both a chloromethyl group and a thiopyran ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(chloromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQBQJAAHTVVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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